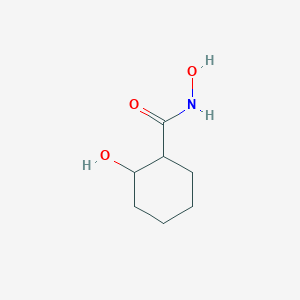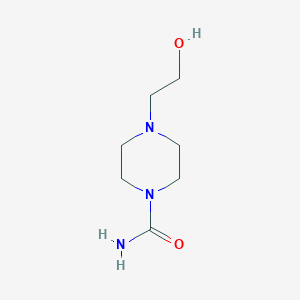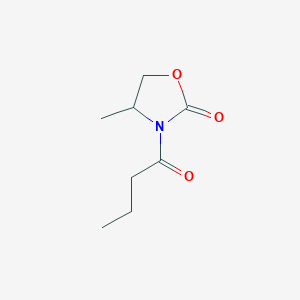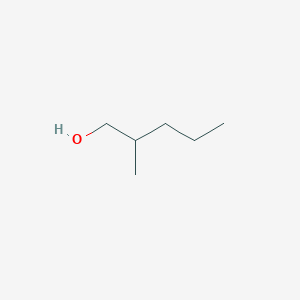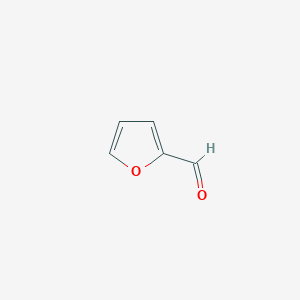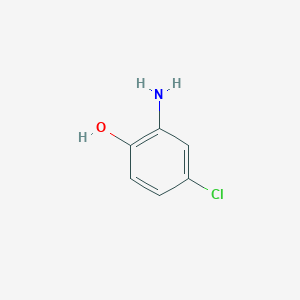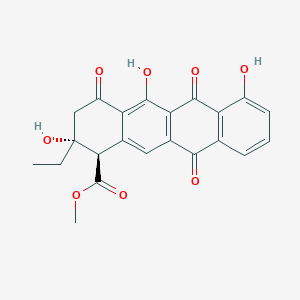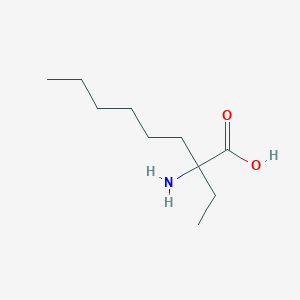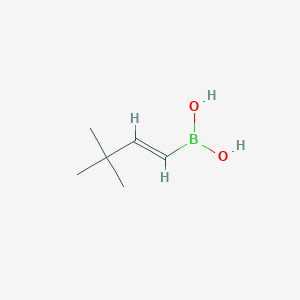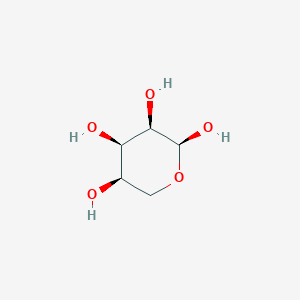![molecular formula C10H7N5O B047429 4-Iminopyrido[2,1-h]pteridin-6-ol CAS No. 115173-70-1](/img/structure/B47429.png)
4-Iminopyrido[2,1-h]pteridin-6-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Iminopyrido[2,1-h]pteridin-6-ol is a heterocyclic compound that has gained significant interest in the field of medicinal chemistry due to its potential therapeutic applications. This compound has been extensively studied for its ability to modulate various biological pathways, making it a promising candidate for drug development.
Wirkmechanismus
The mechanism of action of 4-Iminopyrido[2,1-h]pteridin-6-ol is complex and involves the modulation of various biological pathways. One of the primary mechanisms of action is the inhibition of protein kinases, which are enzymes involved in the regulation of cell growth and proliferation. This inhibition leads to the suppression of cell growth and the induction of apoptosis in cancer cells. Additionally, this compound has been shown to inhibit DNA synthesis, which further contributes to its anti-tumor properties.
Biochemische Und Physiologische Effekte
The biochemical and physiological effects of 4-Iminopyrido[2,1-h]pteridin-6-ol are diverse and depend on the specific biological pathway being targeted. Some of the primary effects include the inhibition of protein kinases, DNA synthesis, and cell proliferation. Additionally, this compound has been shown to have anti-inflammatory effects by suppressing the production of pro-inflammatory cytokines. Furthermore, it has been demonstrated to have anti-viral properties by inhibiting viral replication.
Vorteile Und Einschränkungen Für Laborexperimente
One of the primary advantages of using 4-Iminopyrido[2,1-h]pteridin-6-ol in lab experiments is its ability to modulate various biological pathways. This makes it a versatile compound that can be used in a variety of experimental settings. Additionally, its synthesis has been optimized to achieve high yields and purity, making it suitable for further studies. However, one of the limitations of using this compound is its potential toxicity, which must be carefully evaluated in preclinical studies.
Zukünftige Richtungen
The potential future directions for 4-Iminopyrido[2,1-h]pteridin-6-ol are vast. One potential direction is the development of this compound as an anti-cancer drug. Its ability to inhibit protein kinases and DNA synthesis makes it a promising candidate for the treatment of various types of cancer. Additionally, its anti-inflammatory and anti-viral properties make it a potential candidate for the treatment of autoimmune disorders and infectious diseases. Furthermore, future studies can focus on optimizing the synthesis of this compound and evaluating its potential toxicity in preclinical studies.
Conclusion:
In conclusion, 4-Iminopyrido[2,1-h]pteridin-6-ol is a promising compound with potential therapeutic applications in various fields. Its ability to modulate various biological pathways makes it a versatile compound that can be used in a variety of experimental settings. However, its potential toxicity must be carefully evaluated in preclinical studies before further development. Future studies can focus on optimizing the synthesis of this compound and evaluating its potential therapeutic applications in various fields.
Synthesemethoden
The synthesis of 4-Iminopyrido[2,1-h]pteridin-6-ol involves a multi-step process that begins with the condensation of 2-aminopyridine and 2,3-dichloroquinoxaline. The resulting intermediate is then subjected to a series of reactions, including reduction, cyclization, and oxidation, to yield the final product. The synthesis of this compound has been optimized to achieve high yields and purity, making it suitable for further studies.
Wissenschaftliche Forschungsanwendungen
The potential applications of 4-Iminopyrido[2,1-h]pteridin-6-ol in scientific research are vast. This compound has been shown to modulate various biological pathways, including the inhibition of protein kinases, DNA synthesis, and cell proliferation. Additionally, it has been demonstrated to have anti-inflammatory, anti-tumor, and anti-viral properties. These properties make it a promising candidate for drug development in various fields, including oncology, infectious diseases, and autoimmune disorders.
Eigenschaften
CAS-Nummer |
115173-70-1 |
|---|---|
Produktname |
4-Iminopyrido[2,1-h]pteridin-6-ol |
Molekularformel |
C10H7N5O |
Molekulargewicht |
213.2 g/mol |
IUPAC-Name |
4-iminopyrido[2,1-h]pteridin-6-ol |
InChI |
InChI=1S/C10H7N5O/c11-8-7-9(13-5-12-8)15-4-2-1-3-6(15)10(16)14-7/h1-5,11,16H |
InChI-Schlüssel |
KVXPOKIZQKTAAT-UHFFFAOYSA-N |
SMILES |
C1=CC2=C(N=C3C(=N)N=CN=C3N2C=C1)O |
Kanonische SMILES |
C1=CC2=C(N=C3C(=N)N=CN=C3N2C=C1)O |
Synonyme |
Luminarine |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N,N-Bis[3-(dimethylamino)propyl]-N',N'-dimethylpropane-1,3-diamine](/img/structure/B47346.png)
![2-[[[(6S)-2,6-diamino-3-[[(2S)-2-[(2-aminoacetyl)amino]-3-(3-hydroxyphenyl)propanoyl]-methylamino]-8-methylsulfanyl-5-oxooctanoyl]-[(E)-[5-(2,4-dioxo-1,3-diazinan-1-yl)-4-hydroxyoxolan-2-ylidene]methyl]carbamoyl]amino]-3-(3-hydroxyphenyl)propanoic acid](/img/structure/B47357.png)
